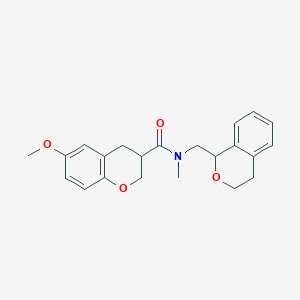
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide, also known as DMAP, is a widely used catalyst in organic chemistry. It is a white crystalline powder with a molecular formula of C10H16N2O2. DMAP is a tertiary amine that is commonly used in the synthesis of various organic compounds due to its ability to enhance the reactivity of the reaction mixture.
Mechanism of Action
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide acts as a nucleophilic catalyst in organic chemistry reactions by forming a complex with the substrate and the reagent. The nitrogen atom of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide acts as a nucleophile and attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. The intermediate then collapses, and the product is formed. N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can also act as a base in certain reactions, deprotonating the substrate and forming an intermediate that can react with the reagent.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is not commonly used in biochemical and physiological research due to its toxic effects on living organisms. It is primarily used in organic chemistry reactions and is not intended for use in biological systems.
Advantages and Limitations for Lab Experiments
The primary advantage of using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide as a catalyst is its ability to enhance the reactivity of the reaction mixture, leading to higher yields and faster reaction rates. Additionally, N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is relatively inexpensive and readily available, making it a popular choice for organic chemistry reactions. The main limitation of using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is its toxicity, which limits its use in biological systems.
Future Directions
There are several future directions for the research and development of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide. One area of research is the development of new chemical reactions using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide as a catalyst. Researchers can also investigate the use of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide in the synthesis of new drugs and natural products. Additionally, the toxicity of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can be further studied to determine its potential use in biological systems. Finally, researchers can investigate the use of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide in combination with other catalysts to enhance the reactivity of the reaction mixture even further.
Synthesis Methods
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can be synthesized by reacting 4-(dimethylamino)pyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The resulting product is then treated with isocyanate to form N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide. This synthesis method is relatively simple and has a high yield, making N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide readily available for use in various organic chemistry applications.
Scientific Research Applications
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is widely used as a catalyst in organic chemistry reactions, such as esterification, amidation, and acylation reactions. It can also be used as a nucleophilic catalyst in the synthesis of various organic compounds. N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide has been used in the synthesis of drugs, such as antimalarials, antibiotics, and anticancer agents. Additionally, N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide has been used in the synthesis of natural products and in the development of new chemical reactions.
properties
IUPAC Name |
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-18(2)13(19)12-8-10(5-6-15-12)17-14(20)16-9-11-4-3-7-21-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCEVXKQCIZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

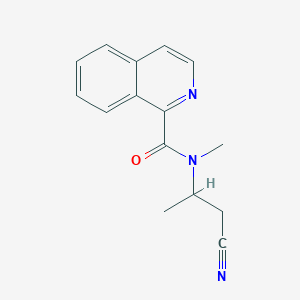
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)

![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
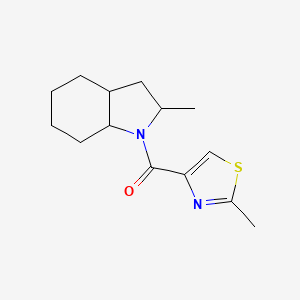
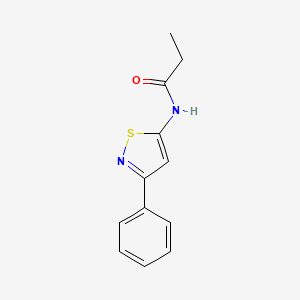
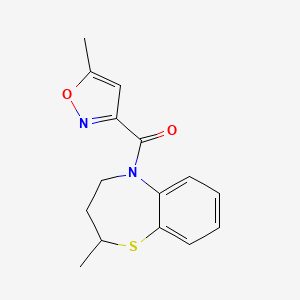
![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7563490.png)
![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)
![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)
